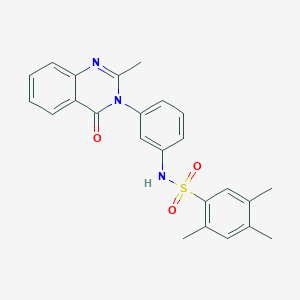
4-Amino-2-(piperidin-1-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-2-(piperidin-1-ylmethyl)phenol” is a chemical compound with the molecular formula C12H18N2O . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-Amino-2-(piperidin-1-ylmethyl)phenol” is analyzed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .
Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-2-(piperidin-1-ylmethyl)phenol” include its molecular weight of 191.27 . Further details about its physical and chemical properties are not available in the retrieved papers.
Applications De Recherche Scientifique
Anticancer Activity
4-Amino-2-(piperidin-1-ylmethyl)phenol derivatives have shown significant anticancer activity. In a study, a 1,2,4-triazole derivative of this compound demonstrated considerable efficacy against cancer in male Swiss albino mice, indicating potential as an anticancer agent (Arul & Smith, 2016).
Catechol Oxidase Models
Dicopper(II) complexes involving derivatives of 4-Amino-2-(piperidin-1-ylmethyl)phenol have been studied as models for catechol oxidase, an enzyme involved in the oxidation of catechol. These studies provide insights into the enzyme's function and potential applications in biochemistry (Merkel et al., 2005).
Gastrointestinal Motility Enhancement
Benzamide derivatives of 4-Amino-2-(piperidin-1-ylmethyl)phenol, acting as serotonin 4 receptor agonists, have been evaluated for their potential to enhance gastrointestinal motility. This research indicates possible applications in treating gastrointestinal disorders (Sonda et al., 2004).
Cytotoxic Activity
Some derivatives of 4-Amino-2-(piperidin-1-ylmethyl)phenol have shown notable cytotoxic activities against human tumor cell lines. This suggests potential applications in the development of new anticancer drugs (Vosooghi et al., 2010).
Antimalarial Activity
Compounds derived from 4-Amino-2-(piperidin-1-ylmethyl)phenol have been reported to exhibit significant antimalarial activity. This is particularly relevant for developing new treatments against drug-resistant strains of malaria (Barlin et al., 1994).
Orientations Futures
Piperidine derivatives, including “4-Amino-2-(piperidin-1-ylmethyl)phenol”, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and have a wide range of biological activities . Therefore, the discovery of new compounds having the antiproliferative action against cancer cells is very important . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Propriétés
IUPAC Name |
4-amino-2-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-5-12(15)10(8-11)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYOIUUXHUTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

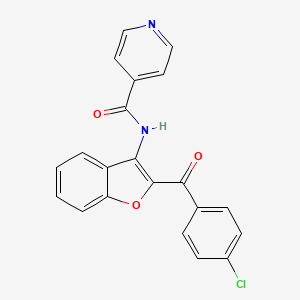
![2,5-dichloro-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2870616.png)
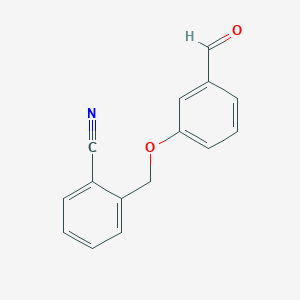
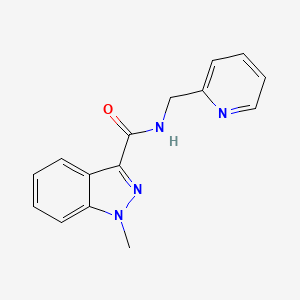
![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)
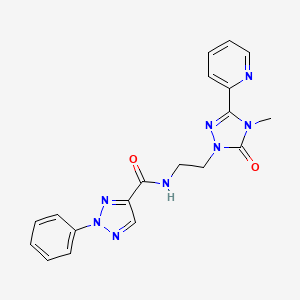
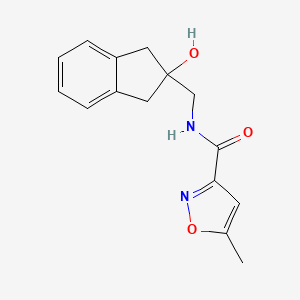
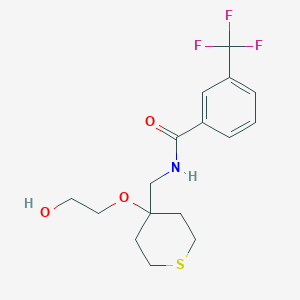
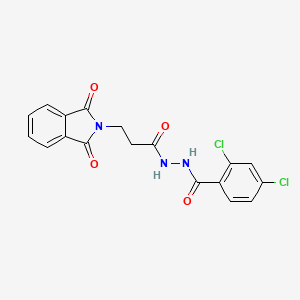
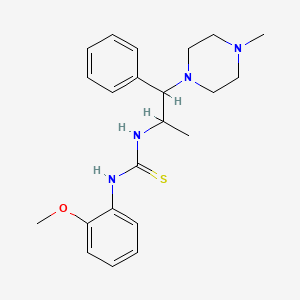

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2870632.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870634.png)
